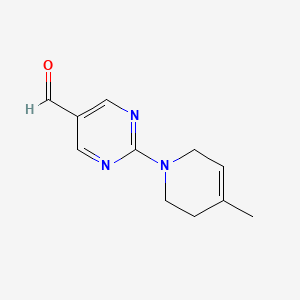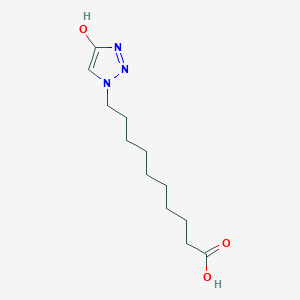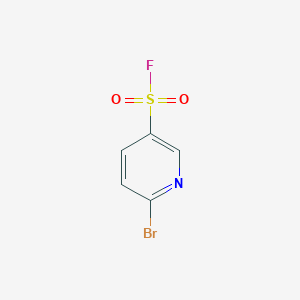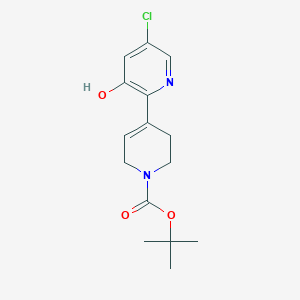
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula C10H13ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a chlorinated pyridine ring, and a tetrahydropyridine moiety.
Métodos De Preparación
The synthesis of tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-3-hydroxypyridine and tert-butyl carbamate.
Reaction Conditions: The reaction typically involves the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group on the pyridine ring.
Formation of Intermediate: The deprotonated intermediate is then reacted with a suitable electrophile, such as tert-butyl chloroformate, to form the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the pyridine ring to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).
Aplicaciones Científicas De Investigación
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the tetrahydropyridine moiety.
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)piperidine-1-carboxylate: Similar structure but contains a piperidine ring instead of a tetrahydropyridine ring.
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide: Similar structure but contains a carboxamide group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H19ClN2O3 |
|---|---|
Peso molecular |
310.77 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H19ClN2O3/c1-15(2,3)21-14(20)18-6-4-10(5-7-18)13-12(19)8-11(16)9-17-13/h4,8-9,19H,5-7H2,1-3H3 |
Clave InChI |
BQBNJORVYNASBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=N2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


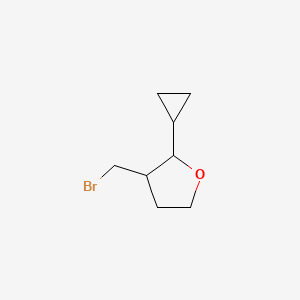
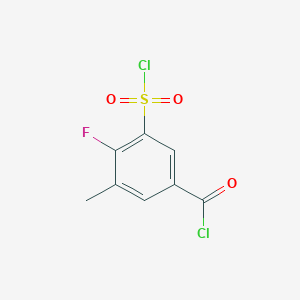
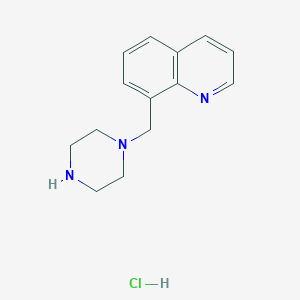

![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol](/img/structure/B13189422.png)
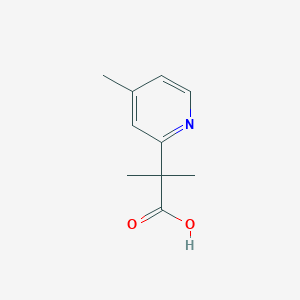
amine](/img/structure/B13189429.png)
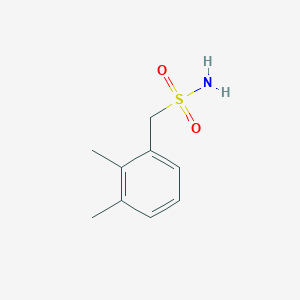

![4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189449.png)
![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13189450.png)
